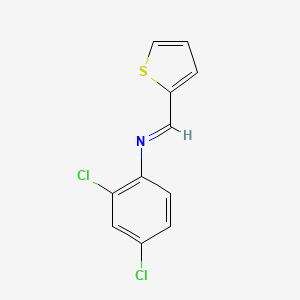

N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine

Description

Properties

CAS No. |

81336-01-8 |

|---|---|

Molecular Formula |

C11H7Cl2NS |

Molecular Weight |

256.1 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C11H7Cl2NS/c12-8-3-4-11(10(13)6-8)14-7-9-2-1-5-15-9/h1-7H |

InChI Key |

APRAPDOMLVHJPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine typically involves the reaction of 2,4-dichloroaniline with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic aromatic substitution can occur on the thiophene or phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine has shown promise in pharmacological studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Research has demonstrated that compounds with similar structures can selectively target cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. For example, it could inhibit acetylcholinesterase, which is significant in the context of Alzheimer's disease.

Material Science Applications

The unique chemical structure of N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine allows for exploration in material science:

- Organic Electronics : Due to its electronic properties, the compound may be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could enhance device performance.

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with tailored properties, potentially leading to materials with specific thermal or mechanical characteristics.

Synthetic Routes

Several synthetic methods can be employed to produce N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine:

- Condensation Reaction :

- Reactants: 2,4-dichloroaniline and thiophene-2-carboxaldehyde.

- Reaction Scheme:

This method highlights the versatility of synthesizing this compound while allowing modifications to optimize yield and purity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying biological activities influenced by substituents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Chloro-phenyl)-1-thiophen-2-YL-methanimine | Contains a chloro group instead of dichloro | Antimicrobial |

| N-(2-Methylphenyl)-1-thiophen-2-YL-methanimine | Methyl substitution on phenyl | Anticancer |

| N-(4-Nitrophenyl)-1-thiophen-2-YL-methanimine | Nitro group on phenyl | Anti-inflammatory |

The presence of different substituents significantly influences their biological activities and potential applications. The dichloro substitution in N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine may enhance specific properties compared to its analogs .

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-1-thiophen-2-YL-methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Groups

(E)-N-(4-Chlorophenyl)-1-(2,4,6-Trifluorophenyl)methanimine (Compound 5, )

- Structure : Features a 4-chlorophenyl group and a 2,4,6-trifluorophenyl substituent.

- Synthesis : Prepared via condensation of 4-chloroaniline and 2,4,6-trifluorobenzaldehyde, achieving 99% yield.

- Properties : High yield suggests electron-withdrawing substituents (Cl, F) enhance imine formation efficiency.

- 1H NMR : Distinct aromatic proton signals (δ 8.51 ppm for imine proton) indicate strong deshielding due to electronegative fluorine atoms .

Comparison :

- The target compound’s dichlorophenyl group provides similar electron-withdrawing effects but lacks fluorine’s inductive effects.

1-(4-Chlorophenyl)-N-(5-Phenyl-1,3,4-thiadiazol-2-yl)methanimine ()

- Structure : Contains a 4-chlorophenyl group and a thiadiazole ring.

- Physical Properties : Melting point 78–80°C.

- Synthesis : Reported in literature via condensation reactions, though yields are unspecified.

Comparison :

- Replacing thiophene with thiadiazole introduces a more electron-deficient heterocycle, likely reducing solubility and altering redox properties.

- The dichlorophenyl substituent in the target compound may increase steric hindrance compared to the monosubstituted chlorophenyl group here .

Analogues with Thiophene or Thiazole Moieties

Methyl-(2-Thiophen-2-YL-Ethyl)-Amine Hydrochloride ()

- Structure : Features a thiophene ring linked to an ethylamine group.

- Properties : Hydrochloride salt form improves solubility.

Comparison :

- The target compound’s imine group (vs. amine) reduces basicity, affecting protonation states under physiological conditions.

N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide ()

- Structure: Combines a chlorophenyl-substituted thiazole with a morpholinoacetamide group.

- Purity : 95% (CAS 338749-93-2).

Comparison :

- Thiazole’s nitrogen atoms increase hydrogen-bonding capacity compared to thiophene.

- The dichlorophenyl group in the target compound may enhance toxicity relative to monosubstituted chlorophenyl derivatives .

N-(2,4-Dichlorophenyl)-N-(4,5-Dihydro-2-Thiazolyl)-3-Pyridinemethanamine ()

- Toxicity : Oral LD50 in rats >500 mg/kg (moderately toxic).

- Decomposition: Emits NOx, SOx, and Cl− upon heating.

Comparison :

- The target compound’s dichlorophenyl and thiophene groups may similarly contribute to moderate toxicity.

- Lack of a pyridine or thiazoline ring could reduce NOx/SOx emission risks compared to this analogue .

Biological Activity

N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine is an organic compound notable for its unique structural features, including a dichlorophenyl group and a thiophene moiety. This compound has garnered attention in the pharmaceutical and materials science fields due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine is C_{11}H_{8}Cl_{2}N_{2}S, with a molecular weight of approximately 256.15 g/mol. It features a methanimine functional group, which contributes to its reactivity. The compound has a high boiling point of approximately 407.9ºC and a density of 1.34 g/cm³, indicating stability under various conditions.

Synthesis

The synthesis of N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine can be achieved through several methods, including:

- Condensation Reaction : The reaction between 2,4-dichloroaniline and thiophene-2-carboxaldehyde.

This method highlights the versatility in synthesizing this compound while allowing modifications to optimize yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine exhibit significant antimicrobial properties. For instance:

- Antibacterial Testing : Schiff bases derived from thiophene have been tested against various pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These studies revealed that certain derivatives possess strong antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Antimutagenic Activity

Research has also indicated that N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine exhibits antimutagenic properties. In vitro tests showed that this compound can reduce the toxic effects of mutagens such as Aflatoxin B1, particularly at higher concentrations (20μM) where it displayed strong antimutagenic activity .

Case Studies and Research Findings

A comparative analysis of structurally similar compounds reveals insights into the biological activities associated with different substituents on the phenyl ring. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Chloro-phenyl)-1-thiophen-2-yl-methanimine | Contains a chloro group instead of dichloro | Antimicrobial |

| N-(2-Methylphenyl)-1-thiophen-2-yl-methanimine | Methyl substitution on phenyl | Anticancer |

| N-(4-Nitrophenyl)-1-thiophen-2-yl-methanimine | Nitro group on phenyl | Anti-inflammatory |

The presence of different substituents significantly influences their biological activities and potential applications. The dichloro substitution in N-(2,4-Dichlorophenyl)-1-thiophen-2-yl-methanimine may enhance specific properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,4-dichlorophenyl)-1-thiophen-2-YL-methanimine, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via condensation reactions between 2-thiophenecarboxaldehyde and 2,4-dichloroaniline. Ethanol reflux (1–3 hours) under nitrogen is typical, with stoichiometric ratios adjusted to minimize side products like unreacted aldehyde or amine. Crystallization from ethanol or ethyl acetate yields pure product . Monitoring via TLC (silica gel, hexane/ethyl acetate) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- FT-IR : Confirm imine (C=N) stretch near 1600–1650 cm⁻¹ and aromatic C-Cl vibrations (700–800 cm⁻¹) .

- ¹H/¹³C NMR : Look for downfield shifts of the imine proton (δ 8.5–9.5 ppm) and aromatic protons (δ 6.8–8.0 ppm). Thiophene protons typically appear as a multiplet .

- Mass Spectrometry : Molecular ion [M⁺] and fragments corresponding to dichlorophenyl and thiophene moieties .

Q. What safety precautions are essential when handling this compound, and what toxicity data are available?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Toxicity data for related dichlorophenyl methanimines show moderate oral toxicity (rat LD₅₀ >500 mg/kg). Avoid inhalation and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally similar methanimine derivatives?

- Methodology : Compare Hirshfeld surface analysis (e.g., C–H···Cl interactions) with X-ray diffraction data. For example, Hirshfeld analysis in N-(2,6-diisopropylphenyl) derivatives revealed non-classical hydrogen bonds that XRD alone might miss . Pair computational DFT studies (e.g., Gaussian 09) with experimental data to validate bond lengths and angles .

Q. What strategies optimize catalytic applications of this compound in hydrogen production or photochemical reactions?

- Methodology : Test as a photosensitizer in hydrogen evolution assays. Relative quantum efficiencies can be measured using Ru(bpy)₃²⁺ as a benchmark. Adjust substituents (e.g., electron-withdrawing Cl groups) to enhance light absorption and charge transfer .

Q. How do solvent polarity and temperature influence the compound’s stability and reactivity in cross-coupling reactions?

- Methodology : Conduct kinetic studies in solvents like DMF, THF, and acetonitrile at 25–80°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to aldehyde/amine). Polar aprotic solvents typically stabilize imine bonds .

Q. What computational tools are recommended for modeling electronic properties and predicting biological activity?

- Methodology : Use DFT (B3LYP/6-311G++(d,p)) to calculate HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges. Correlate with experimental bioactivity (e.g., antimicrobial assays) to establish structure-activity relationships (SAR) .

Q. How can researchers address low reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.